molecular formula C13H9BrClN3O2 B15236838 7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B15236838
M. Wt: 354.58 g/mol
InChI Key: GTOJWQFNBBITKE-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzyl group, and a methylisoxazolo-pyridazinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors to form the isoxazole ring.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Chlorobenzyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazole: Similar structure but lacks the pyridazinone core.

    5-(4-Chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one: Similar structure but lacks the bromine atom.

    7-Bromo-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one: Similar structure but lacks the chlorobenzyl group.

Uniqueness

The uniqueness of 7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one lies in its combined structural features, which contribute to its distinct chemical properties and potential applications. The presence of both the bromine atom and the chlorobenzyl group enhances its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H9BrClN3O2

Molecular Weight

354.58 g/mol

IUPAC Name

7-bromo-5-[(4-chlorophenyl)methyl]-3-methyl-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C13H9BrClN3O2/c1-7-10-11(20-17-7)12(14)16-18(13(10)19)6-8-2-4-9(15)5-3-8/h2-5H,6H2,1H3

InChI Key

GTOJWQFNBBITKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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